![molecular formula C8H9NO4 B232502 (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione, also known as ethyl pyruvate, is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. Ethyl pyruvate is a derivative of pyruvic acid and has been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.
Mécanisme D'action
The exact mechanism of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is not fully understood, but it is thought to act by modulating the expression of genes involved in inflammation and oxidative stress. It has been shown to inhibit the activation of NF-κB signaling pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess anti-apoptotic properties by inhibiting the release of cytochrome c and reducing caspase-3 activity. It has also been shown to improve mitochondrial function and reduce mitochondrial damage in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate in lab experiments is its low toxicity and high solubility in water. It can be easily administered to cells or animals without causing significant harm. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to be stable at room temperature and can be stored for long periods of time. However, one limitation of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is its potential to interfere with other cellular processes, such as glycolysis, due to its structural similarity to pyruvic acid.
Orientations Futures
There are several potential future directions for the study of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate and its potential therapeutic applications in various diseases.
In conclusion, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is a promising compound with unique properties and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-apoptotic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
Ethyl pyruvate can be synthesized through a variety of methods, including the esterification of pyruvic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione alcohol with di(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate in the presence of a catalyst, followed by hydrolysis of the resulting (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate to produce (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate.
Applications De Recherche Scientifique
Ethyl pyruvate has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, traumatic brain injury, and ischemia-reperfusion injury. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathways. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4,12H,2H2,1H3,(H,9,10,11)/b8-5+ |
Clé InChI |
BMAPFUHXPILKQQ-VMPITWQZSA-N |
SMILES isomérique |
CCO/C(=C/1\C=CC(=O)NC1=O)/O |
SMILES |
CCOC(=C1C=CC(=O)NC1=O)O |
SMILES canonique |
CCOC(=C1C=CC(=O)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



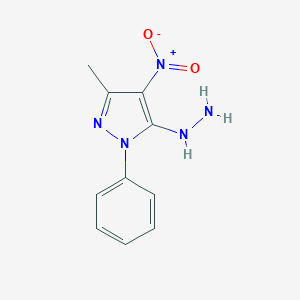
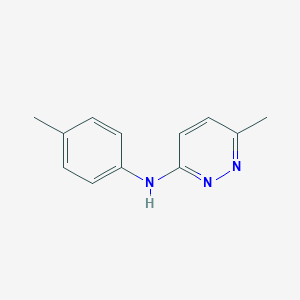
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
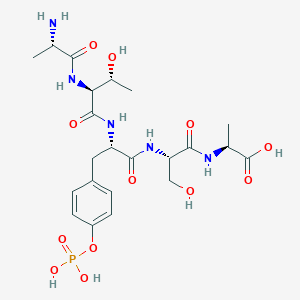
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
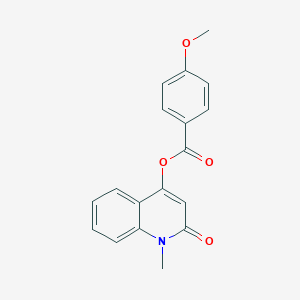

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
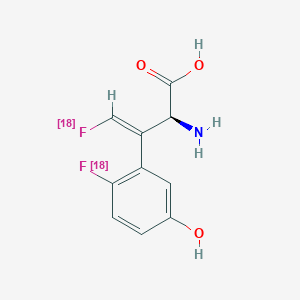
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
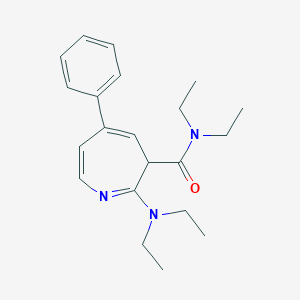
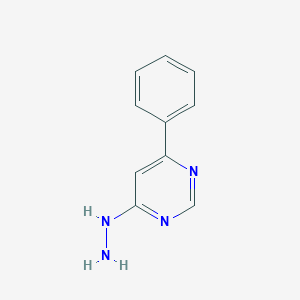
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)